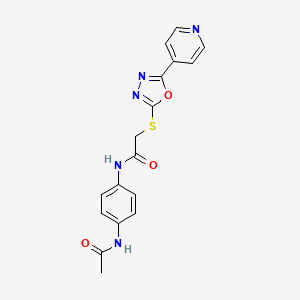

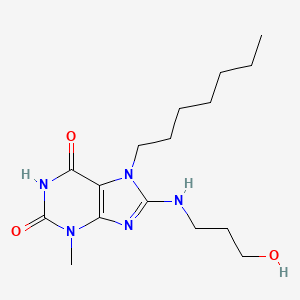

![molecular formula C15H12N2O2S2 B2929277 Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797161-11-5](/img/structure/B2929277.png)

Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound. It’s a derivative of benzo[b]thiophene, which is a heterocyclic compound . The compound has been studied for its affinity towards 5-HT 1A receptors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT 1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray data collection, structure solution, and structure refinements . Another study reported the crystal structure of a related compound, providing details such as the monoclinic crystal system and the dimensions of the unit cell .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were synthesized and evaluated to find novel quorum sensing inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and infrared spectrum of a related compound were provided .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Anticancer Agents in HepG-2 Cell Line: Novel pyrazoline derivatives, including structures related to Benzo[b]thiophen derivatives, have been synthesized and evaluated for cytotoxic effects on HepG-2 cells, showing notable inhibitory effects and suggesting potential as anticancer drug candidates (Xu et al., 2017).

Synthesis and Evaluation of Derivatives

- Novel Diastereoselective Synthesis: Highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids from (benzo[d]thiazol-2-yl)phenol, showing moderate antimicrobial activities and potential as medicine (Alborz et al., 2018).

- Antimicrobial and Antifungal Activities: Synthesis of new benzo[b]thiophene derivatives has shown potent antibacterial, antifungal, and anti-inflammatory activities, highlighting their significance in synthetic medicinal chemistry (Isloor et al., 2010).

Antiproliferative Activity Against Cancer Cells

- Laryngeal Carcinoma In Vitro: Hydroxyl-containing benzo[b]thiophene analogs have demonstrated selectivity towards laryngeal cancer cells with IC50 values indicating antiproliferative activity, apoptosis induction, and potential in combinational therapy to enhance the bioavailability of drugs (Haridevamuthu et al., 2023).

Methodological Advances in Synthesis

- Pd-catalyzed Synthesis: A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene for the synthesis of 2-substituted benzo[b]thiophenes, indicating utility in creating fluorescent quantum yield compounds and cannabinoid receptor ligands (Chen et al., 2017).

Other Research Applications

- Anodic Cyanation: Electrooxidation of benzo[b]thiophene has been carried out, yielding ring-substitution products and demonstrating the chemical versatility of benzo[b]thiophene derivatives (Yoshida & Miyoshi, 1992).

- Solar Cell Efficiency Enhancement: The efficiency of solar cells using thiophene derivatives can be significantly enhanced by solvent treatment, showcasing the potential of benzo[b]thiophene derivatives in improving renewable energy technologies (Zhou et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing imidazole and thiazole moieties, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it’s plausible that Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone may interact with a variety of cellular targets.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that this compound may affect a variety of biochemical pathways related to its biological activities .

Pharmacokinetics

Compounds with similar structures are known to have diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been reported to induce changes in cellular processes, such as cell cycle arrest and apoptosis . These changes can lead to various biological effects, depending on the specific targets and pathways involved.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-14(13-7-10-3-1-2-4-12(10)21-13)17-8-11(9-17)19-15-16-5-6-20-15/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLLLLLCLIOOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

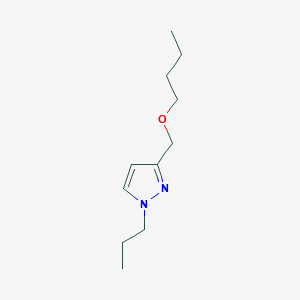

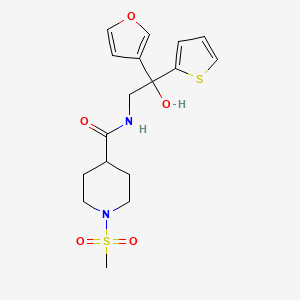

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)

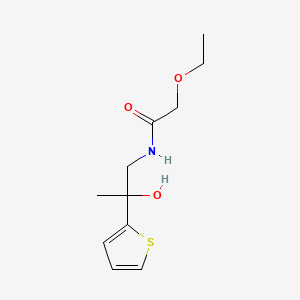

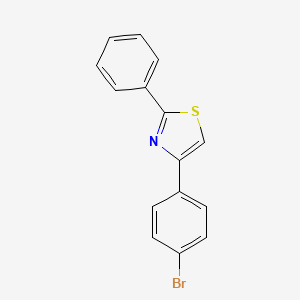

![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)

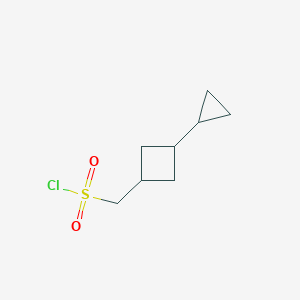

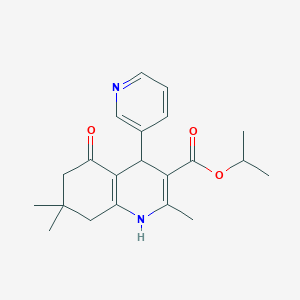

![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)

![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)